6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-N-(o-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
6,7-dimethoxy-N-(2-methylphenyl)-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S/c1-17-6-4-5-7-22(17)27-26(35)28-13-12-18-14-24(32-2)25(33-3)15-21(18)23(28)16-34-20-10-8-19(9-11-20)29(30)31/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,27,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSNMNPWSLBDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-N-(o-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide (CAS Number: 536699-91-9) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by the following features:
- Core Structure : Dihydroisoquinoline framework
- Functional Groups : Methoxy groups at positions 6 and 7, a nitrophenoxy methyl group, and an o-tolyl substituent.
The molecular formula is , with a molecular weight of 378.47 g/mol.
Research indicates that this compound exhibits several biological activities:
- Calcium Channel Modulation : The compound has been shown to influence calcium currents in smooth muscle preparations by modulating muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). In particular, it enhances calcium influx through L-type calcium channels, leading to increased contractility in smooth muscle tissues .
- Urease Inhibition : In vitro studies have demonstrated that derivatives of this compound exhibit significant urease inhibitory activity. Urease is an enzyme linked to various pathological conditions, including urinary tract infections and gastric ulcers .
- Tubulin Polymerization Inhibition : Preliminary studies suggest potential as a tubulin polymerization inhibitor, which may have implications for cancer therapy by disrupting mitotic processes in rapidly dividing cells .
Smooth Muscle Contraction Studies
In a controlled experiment involving isolated smooth muscle tissues, the administration of the compound at a concentration of 50 μM resulted in a significant increase in contractile force. The contractile response was notably reduced when specific mAChR antagonists were introduced prior to treatment, indicating the compound's action is mediated through these receptors .
Table 1: Effects of Various Concentrations on Smooth Muscle Contraction
| Concentration (μM) | Contractile Force (mN) |
|---|---|
| 0 | 0 |
| 10 | 1.20 ± 0.05 |
| 50 | 2.99 ± 0.17 |
| 100 | 3.50 ± 0.20 |
Urease Activity Inhibition
A series of analogs derived from this compound were tested for their ability to inhibit urease activity. The results indicated that certain modifications enhanced inhibitory potency significantly compared to the parent compound.
Table 2: Urease Inhibition Potency of Analogues
| Compound Variant | IC50 (μM) |
|---|---|
| Parent Compound | 25 |
| Analogue A | 15 |
| Analogue B | 10 |
| Analogue C | 5 |
Scientific Research Applications
The compound 6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-N-(o-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide (CAS Number: 536699-91-9) is a complex organic molecule that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and agricultural chemistry.
Basic Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 493.6 g/mol
- Structural Features : The compound features a dihydroisoquinoline core substituted with methoxy and nitrophenoxy groups, which contribute to its reactivity and biological activity.
Medicinal Chemistry
The compound's structural analogs have been investigated for their potential as antitumor agents . For instance, derivatives of isoquinoline have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a study examining the anticancer properties of isoquinoline derivatives, researchers found that compounds with similar structural motifs exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of specific kinases involved in cancer progression .
Antimicrobial Activity
Research has indicated that compounds related to This compound possess antimicrobial properties. The presence of the nitrophenoxy group enhances the molecule's interaction with microbial membranes, leading to increased permeability and cell death.
Case Study: Antimicrobial Efficacy
A comparative study demonstrated that similar compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Agricultural Chemistry
The compound's derivatives have been explored for their use as pesticides or plant growth regulators. The ability to modify the functional groups allows for tuning the biological activity against pests while minimizing toxicity to non-target organisms.
Case Study: Pesticidal Activity
In agricultural trials, derivatives of this compound were tested for their efficacy against common agricultural pests. Results indicated a significant reduction in pest populations with minimal impact on beneficial insects, highlighting its potential as an environmentally friendly pesticide .
Materials Science
The unique chemical structure allows for potential applications in synthesizing novel materials, such as conductive polymers or organic light-emitting diodes (OLEDs) . The incorporation of such compounds into polymer matrices can enhance electrical conductivity and optical properties.
Case Study: Conductive Polymers
Research into the incorporation of isoquinoline derivatives into polymer systems has shown improved charge transport properties, making them suitable candidates for electronic applications .
Comparison with Similar Compounds
Structural Analogs from Tetrahydroisoquinoline Derivatives ()
Compounds 30–34 in share the 6,7-dimethoxy-tetrahydroisoquinoline core but differ in N-substituents and synthetic routes. Key comparisons:
Key Differences :
- The carbothioamide (C=S) group may enhance resistance to enzymatic hydrolysis compared to acetamide (C=O) analogs, as thioamides are less prone to proteolytic cleavage .
- The o-tolyl substituent introduces steric hindrance near the thioamide, which could limit rotational freedom compared to N-benzyl groups in compounds 30–33.
Comparison with 6,7-Dimethoxy Isochromene Derivatives ()
The compound 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene () shares the 6,7-dimethoxy and nitroaryl motifs but differs in core structure:
Implications :
- The nitro group’s position (ether-linked vs. direct aryl attachment) may influence solubility and bioavailability.
Comparison with Carboxamide and Sulfonyl Derivatives ()
lists compounds with 6,7-dimethoxy-1-methyl or phenyl groups and varying functional groups:
| Compound ID | Functional Group at Position 2 | Notable Feature |
|---|---|---|
| 6e | Methylsulfonyl | Electron-withdrawing sulfonyl group |
| 6f | N-Phenylcarboxamide | Aromatic carboxamide |
| Target | N-(o-Tolyl)carbothioamide | Thioamide + steric bulk |
Key Insights :
- Methyl or phenyl substituents at position 1 (as in 6e–6h) simplify synthesis but lack the nitro-ether moiety of the target compound.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The synthesis of dihydroisoquinoline derivatives typically involves cyclocondensation, nucleophilic substitution, or thiourea coupling. For example, refluxing precursors in ethanol or dimethyl sulfoxide (DMSO) under controlled temperatures (e.g., 200°C fusion in oil baths) yields intermediates, followed by crystallization from acetic acid or ethanol/water mixtures . Key parameters include stoichiometric ratios (equimolar thiourea and coumarin derivatives), solvent polarity, and reaction duration. Monitor purity via TLC and optimize yields (e.g., 75–85%) by adjusting recrystallization solvents .
Q. How should researchers characterize this compound’s structural integrity?
Combine spectroscopic methods:
- NMR : Assign peaks using and NMR (e.g., δ 161.15 for carbonyl groups, δ 4.60–4.56 for methylene protons) .
- IR : Identify thioamide (C=S, ~1250 cm) and nitro (NO, ~1520 cm) stretches .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z = 355.0 [M]) and compare with theoretical values .
Q. What theoretical frameworks guide research on its reactivity or bioactivity?
Link studies to established concepts:
- Electronic Effects : The electron-withdrawing nitro group may influence nucleophilic substitution kinetics at the phenoxy moiety .
- Structure-Activity Relationships (SAR) : Use existing frameworks for quinoline carbothioamides to hypothesize biological targets (e.g., enzyme inhibition via thioamide coordination) .
Q. What purification strategies mitigate byproduct formation?
- Recrystallization : Use acetic acid or ethanol/water systems to isolate solids .
- Chromatography : Employ silica gel columns with ethyl acetate/hexane gradients for polar byproducts .
- Membrane Technologies : Explore nanofiltration for separating nitro-containing intermediates .
Advanced Research Questions
Q. How can mechanistic studies resolve discrepancies in reaction pathways?
Q. How can computational modeling predict biological interactions?
Q. How to address contradictions in spectral data interpretation?
Q. What methodologies correlate structural modifications with bioactivity?
Q. How to assess stability under varying storage or experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
